2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological and medicinal properties. The presence of the thiazole and pyridine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL typically involves the reaction of hydrazonoyl halides with thiazole derivatives. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyridine Derivatives: These compounds share the pyridine ring and are known for their medicinal properties.
Thiazolo[4,5-b]pyridine Derivatives: These compounds have a similar fused ring structure and are studied for their pharmacological effects.
Uniqueness
2-[(3-CHLOROPHENYL)AMINO]-[1,3]THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL is unique due to the specific arrangement of its functional groups and the presence of both thiazole and pyridine rings.
Properties
IUPAC Name |
2-(3-chloroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-6-2-1-3-7(4-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVPTWXSHPMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C(=CC(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.